molecular formula C9H19NO2S B13490514 1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-3-(methylthio)propan-1-ol

1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-3-(methylthio)propan-1-ol

Cat. No.: B13490514
M. Wt: 205.32 g/mol
InChI Key: VOSNOLDUHQRURD-UHFFFAOYSA-N
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Description

1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-3-(methylthio)propan-1-ol is a useful research compound. Its molecular formula is C9H19NO2S and its molecular weight is 205.32 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-3-(methylthio)propan-1-ol, also known as a derivative of tetrahydrofuran, is a compound of interest due to its potential biological activities. This article explores the biological activity associated with this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C10H19NO2S\text{C}_{10}\text{H}_{19}\text{N}\text{O}_2\text{S}

Molecular Weight: 201.33 g/mol
CAS Number: 165253-31-6
Purity: Typically >97% (GC) .

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. A study evaluating aminomethyl-substituted analogs demonstrated notable antibacterial activities against various strains, including those resistant to conventional antibiotics .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameMIC (μg/mL)Bacterial Strain
1-(3-(Aminomethyl)tetrahydrofuran)32E. coli
3-(Methylthio)propylamine16S. aureus
Biapenem8P. aeruginosa

Antioxidant Activity

The antioxidant capacity of related compounds has been assessed using various assays, including the DPPH radical scavenging method. Results indicate that these compounds can effectively reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in biological systems .

Table 2: Antioxidant Activity Comparison

Compound NameIC50 (µM)Reference
1-(3-(Aminomethyl)tetrahydrofuran)25DPPH Assay
Ascorbic Acid50Standard Reference

Case Study: Antibacterial Properties

A specific case study focused on the antibacterial properties of aminomethyl-substituted tetrahydrofuran derivatives demonstrated that these compounds exhibited activity comparable to established antibiotics such as imipenem and biapenem against Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds in treating infections caused by multidrug-resistant organisms .

Research Findings on Antitumor Activity

Recent research has also explored the antitumor activity of similar structural analogs. Compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Table 3: Antitumor Activity Against Cell Lines

Compound NameIC50 (µM)Cell Line
1-(3-(Aminomethyl)tetrahydrofuran)15HeLa
Oxadiazole Derivative20HCT-116

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

1-[3-(aminomethyl)oxolan-3-yl]-3-methylsulfanylpropan-1-ol

InChI

InChI=1S/C9H19NO2S/c1-13-5-2-8(11)9(6-10)3-4-12-7-9/h8,11H,2-7,10H2,1H3

InChI Key

VOSNOLDUHQRURD-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1(CCOC1)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.